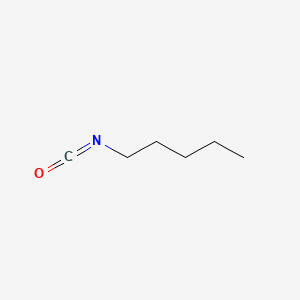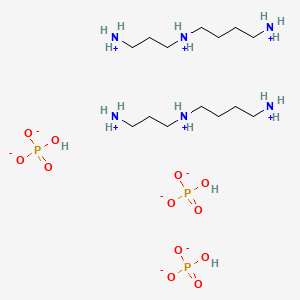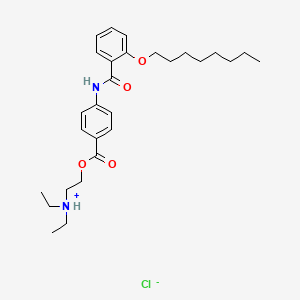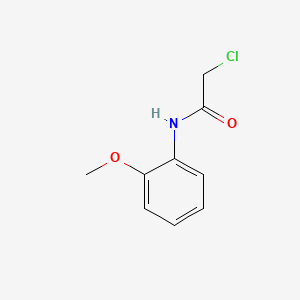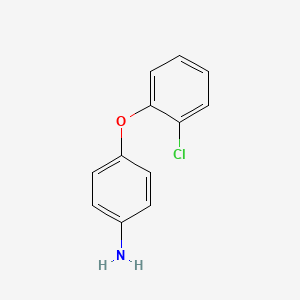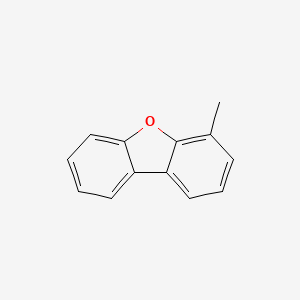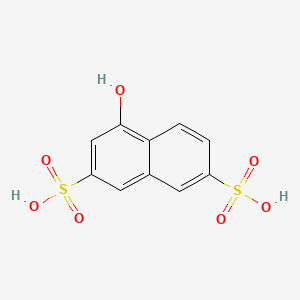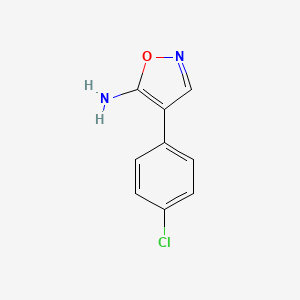
(Dichloroiodo)-benzene
Overview
Description
“(Dichloroiodo)-benzene” is a chemical compound with the molecular formula C6H5Cl2I. It has a molecular weight of 274.92 g/mol . The IUPAC name for this compound is dichloro (phenyl)-lambda~3~-iodane .
Synthesis Analysis
The synthesis of (dichloroiodo)pyridine derivatives, which are similar to (dichloroiodo)benzene, has been reported. These compounds can be used as efficient recyclable oxidants towards alcohols or chlorinating reagents .Molecular Structure Analysis
The (Dichloroiodo)-benzene molecule contains a total of 14 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s) and 1 six-membered ring(s) .Physical And Chemical Properties Analysis
(Dichloroiodo)-benzene has a boiling point of 116°C at 760 mmHg and a melting point between -9 and -6°C . It is a solid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications
Oxidation and Alpha-Thiocyanation of Carbonyl Compounds
(Dichloroiodo)benzene, when combined with lead(II) thiocyanate, is effective in the oxidation of enol silyl ethers, ketene silyl acetals, and beta-dicarbonyl compounds. This method facilitates the alpha-thiocyanation of these compounds (Prakash et al., 2001).
Recyclable Reagent for Chlorination and Oxidation
Polystyrene-supported (dichloroiodo)benzene has been developed as a recyclable reagent. It demonstrates efficient chlorination of organic substrates and selective oxidation of alcohols to carbonyl compounds under mild conditions (Chen et al., 2011).
Selective Gem-Dichlorination of Isonitriles
Using (dichloroiodo)benzene as a chlorinating reagent allows for the selective gem-dichlorination of isonitriles. This method produces N-arylcarbonimidic dichlorides in high yields, demonstrating its utility in various synthetic processes (Zhang et al., 2016).
Chlorination in Pyrimidine Derivatives
(Dichloroiodo)benzene can lead to geminal dichlorination at specific positions in pyrimidine derivatives. This reactivity opens pathways for modifying the structure of these important biological molecules (Tale et al., 2013).
Hypervalent Iodine Reagents for Halomethoxylation
Compounds like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, related to (dichloroiodo)benzene, are used as recyclable hypervalent iodine reagents. They are applied in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds (Yusubov et al., 2004).
Desulfurative Chlorination of Alkyl Phenyl Sulfides
The chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene demonstrates its utility in producing elimination-sensitive β-chloro carbonyl and nitro compounds. This process offers a new avenue for chlorination reactions in organic chemistry (Canestrari et al., 2017).
Structural Studies of Sterically Encumbered (Dichloroiodo)arenes
The synthesis and crystallographic analysis of sterically encumbered (dichloroiodo)arenes provide insights into the intermolecular interactions of these compounds. Such studies are crucial for understanding the reactivity and application of these molecules in various chemical reactions (Protasiewicz, 1995).
Halomethoxylation of Monoterpenes
The use of (dichloroiodo)benzene in the halomethoxylation of monoterpenes offers a selective approach to modify the structures of these natural compounds. This methodology is significant for the synthesis of various synthetic intermediates (Yusubov et al., 2005).
Safety And Hazards
Future Directions
There is ongoing research into the use of (dichloroiodo)benzene and similar compounds in organic synthesis. For example, one study discusses the one-pot synthesis of diaryliodonium bromides from iodoarenes and arenes, with sodium perborate as the oxidant . Another study discusses the conversion of aryl iodides into aryliodine (III) dichlorides using an oxidative halogenation strategy .
properties
IUPAC Name |
dichloro(phenyl)-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2I/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHWBLHVZJTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302248 | |
| Record name | Iodobenzene dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloroiodo)-benzene | |
CAS RN |
932-72-9 | |
| Record name | Iodobenzene dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodobenzene dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodobenzene dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodobenzene dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOBENZENE DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ835PQB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




